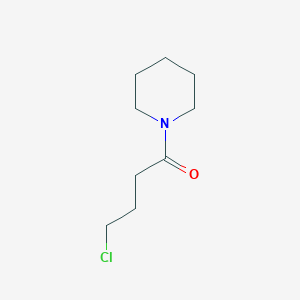
2-Furanpropanol
Vue d'ensemble
Description
2-Furanpropanol (2-FP) is an organic compound that belongs to the class of furan alcohols. It is a colorless liquid that has a sweet, fruity odor. 2-FP is an important intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic compounds. 2-FP also has potential applications in the field of biotechnology and biomedical research.
Applications De Recherche Scientifique
Hydrogenation Processes
2-Furanpropanol is used in the catalytic hydrogenation process. In a study by Bel'skii, Shuikin, and Shostakovskii (1963), α-methyl-2-furanpropanol was hydrogenated under high pressure of hydrogen, leading to the formation of octanediols and other compounds (Bel'skii, Shuikin, & Shostakovskii, 1963). Another study by Bel'skii (1962) showed that α-alkyl-2-furanpropanols could be converted into furan and tetrahydrofuran homologs via conjugated hydrogenolysis (Bel'skii, 1962).
Synthesis of Chemical Compounds
Bel'skii, Shuikin, and KarakhanovRobert (1964) developed a method for synthesizing γ-keto alcohols and dihydrofurans from 2-furanpropanols, demonstrating the role of 2-furanpropanols in the preparation of important chemical intermediates (Bel'skii, Shuikin, & KarakhanovRobert, 1964).
Biosynthesis Research
This compound derivatives play a role in biosynthesis studies. Zabetakis, Moutevelis-Minakakis, and Gramshaw (1999) investigated the role of 2-hydroxypropanal, a related compound, in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry, highlighting the potential of derivatives in biosynthesis research (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
Catalytic Conversion
Wang et al. (2018) explored the catalytic behavior of nickel catalysts in the hydrogenation of furfural in isopropanol, which relates to the transformation of compounds like this compound (Wang et al., 2018). Chen, Li, Huang, and Yuan (2016) conducted a study on the direct conversion of furfural to levulinate esters, indicating the utility of similar compounds in biofuel feedstock production (Chen, Li, Huang, & Yuan, 2016).
Biobased Polymer Synthesis
Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) reported on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the use of furan derivatives in biobased polymer synthesis (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Safety and Hazards
While specific safety data for 2-Furanpropanol was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, a safety data sheet for a similar compound, 2-Propanol, indicates that it is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness .
Mécanisme D'action
Target of Action
This compound, like many furan derivatives, is likely to interact with a variety of biological targets, depending on its specific structure and functional groups .
Mode of Action
Furan derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects . The specific interactions of 2-Furanpropanol with its targets would depend on the nature of these targets and the specific biochemical context.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological transformations . These compounds can participate in various reactions and can affect multiple biochemical pathways, depending on their specific structure and the biological context.
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which can be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Furan derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects . The specific effects of this compound would depend on its interactions with its targets and the resulting changes in biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound . The specific effects of these environmental factors on the action of this compound would depend on the nature of these factors and the specific biochemical context.
Propriétés
IUPAC Name |
3-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXPZEOZOFBBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949697 | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26908-23-6 | |
| Record name | 2-Furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26908-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FURANPROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Furan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(furan-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential synthetic applications of 2-furanpropanol?
A1: this compound serves as a valuable starting material for synthesizing various organic compounds. For instance, it can be converted into γ-keto alcohols and dihydrofurans. [] This transformation highlights the versatility of this compound as a building block in organic synthesis. Additionally, this compound can undergo catalytic hydrogenation to yield tetrahydrofuran homologs through conjugated hydrogenolysis. [] This process demonstrates the potential of this compound in producing valuable heterocyclic compounds.
Q2: How does the structure of this compound influence its reactivity?
A2: The furan ring and the propanol side chain in this compound contribute to its unique reactivity. The furan ring is susceptible to hydrogenation, as demonstrated by its conversion to tetrahydrofuran derivatives. [, ] This reactivity stems from the inherent unsaturation of the furan ring. Furthermore, the presence of the hydroxyl group in the propanol side chain allows for various transformations, including oxidation to γ-keto alcohols. [] This combination of functionalities makes this compound a versatile precursor in organic synthesis.
Q3: What are the key research areas related to this compound?
A3: Current research on this compound focuses on optimizing its conversion to valuable derivatives. Exploring new catalysts and reaction conditions for the hydrogenation of this compound is crucial to achieving high yields of desired products like tetrahydrofuran homologs. [, ] Additionally, investigating the synthesis of diverse γ-keto alcohols and dihydrofurans from this compound under varying reaction conditions is a promising area of research. [] These studies will provide valuable insights into the reactivity of this compound and pave the way for developing efficient synthetic routes to access various valuable compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


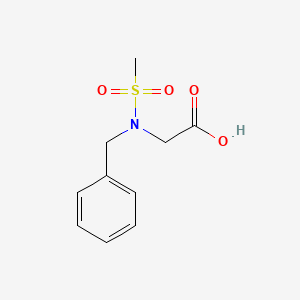
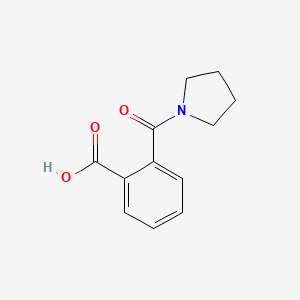
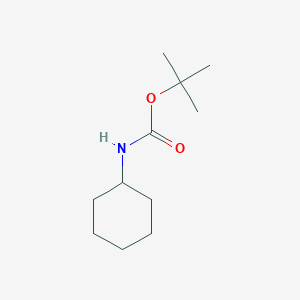


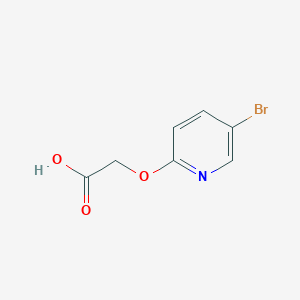
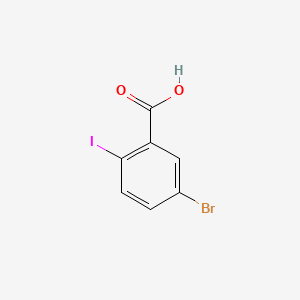



![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
